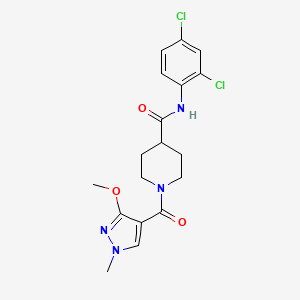

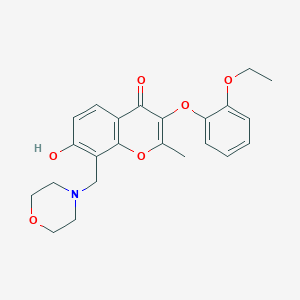

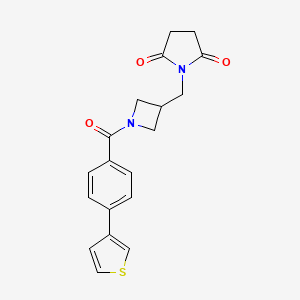

![molecular formula C15H14ClN5O2 B2506725 9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876899-86-4](/img/structure/B2506725.png)

9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" is not directly mentioned in the provided papers. However, the papers discuss related heterocyclic compounds that share structural similarities, which can provide insights into the description of the compound . The first paper discusses a hydrochloric acid salt of 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine-4-one, which is an intermediate for synthesizing biologically active heterocyclic compounds . The second paper describes the synthesis and crystal structures of two acridine dione derivatives with different substituents . These compounds are structurally related to purine derivatives and can offer a comparative perspective on the molecular structure and potential interactions of the compound of interest.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves careful selection of starting materials and reaction conditions to achieve the desired molecular architecture. The first paper does not detail the synthesis procedure but mentions that the compound is an important intermediate for further chemical transformations . The second paper, while not directly related to the synthesis of the compound , provides an example of synthesizing complex heterocyclic structures, which could be analogous to the methods used for synthesizing "this compound" .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their biological activity and interaction with other molecules. In the first paper, the structure of the compound was determined using X-ray crystallography, revealing two conjugated aromatic rings that are almost coplanar . This information suggests that the compound of interest may also exhibit a planar structure conducive to stacking interactions. The second paper provides crystallographic data for two acridine dione derivatives, which could be used to infer aspects of the molecular geometry and electronic distribution in similar purine derivatives .

Chemical Reactions Analysis

The interaction of heterocyclic compounds with biological molecules such as DNA is often a key aspect of their chemical reactivity. The first paper reports that the compound interacts with calf thymus DNA (ctDNA) via a groove mode of binding, which involves hydrogen bonding . This suggests that "this compound" may also have the potential to form hydrogen bonds with biological targets, influencing its chemical reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The first paper describes the crystal packing of the compound, which is stabilized by intermolecular hydrogen bonds and weak π-π stacking interactions . These interactions are indicative of the compound's solubility, melting point, and other physical properties. The second paper does not provide direct information on the physical and chemical properties but does detail the crystal structures of two related compounds, which can be used to predict similar properties in the compound of interest .

Scientific Research Applications

Synthesis and Chemical Properties

- New Purinediones Synthesis : A study outlined a method for synthesizing 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, which are structurally related to 9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (Šimo, Rybár, & Alföldi, 1995).

- Heteroaromatization Studies : Research involving the synthesis of novel pyrano[2,3-d]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazine derivatives, which are related to the compound of interest, demonstrated potential antimicrobial activities (El-Agrody et al., 2001).

Crystal Structure Analysis

- Molecular Structure Determination : A study on 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate provides insights into the crystal structure of compounds similar to this compound (Larson, Cottam, & Robins, 1989).

Purine Derivatives Isolation and Analysis

- Isolation from Natural Sources : Research involving the isolation of purine and pyrimidine derivatives from natural sources like the South China Sea gorgonian Subergorgia suberosa provides a context for the study of similar compounds (Qi et al., 2008).

Synthesis of Derivatives and Analogues

- Novel Derivatives Synthesis : Studies focusing on the synthesis of various derivatives and analogues of purine-6,8-diones, which are structurally related to the compound , contribute to the understanding of its potential applications in scientific research (Brown et al., 1977).

Future Directions

properties

IUPAC Name |

9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5O2/c1-19-12-11(13(22)18-15(19)23)21-7-3-6-20(14(21)17-12)10-5-2-4-9(16)8-10/h2,4-5,8H,3,6-7H2,1H3,(H,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEBCPLVNZYQGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

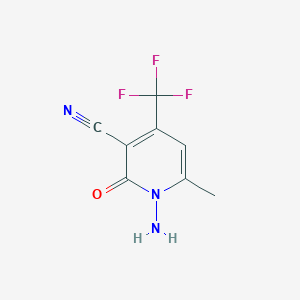

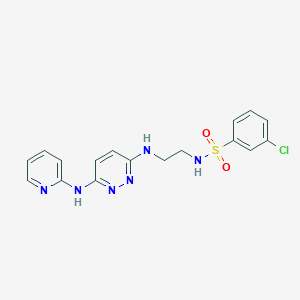

![2-(2,5-dimethylfuran-3-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2506642.png)

![3-(furan-2-ylmethyl)-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/no-structure.png)

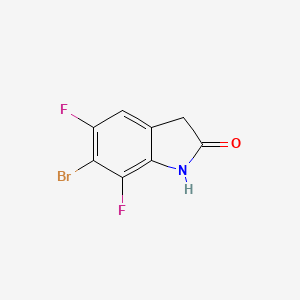

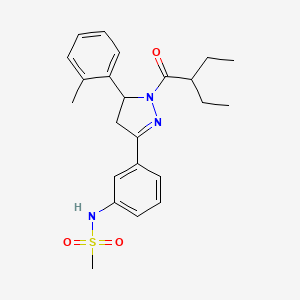

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2506646.png)

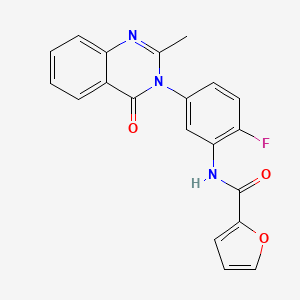

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2506649.png)

![1-(2-Bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2506658.png)